![molecular formula C28H21F3O4S B2623521 7-Phenyl-5,6,8,9-tetrahydrodibenzo[C,H]xanthylium trifluoromethanesulfonate CAS No. 73377-38-5](/img/structure/B2623521.png)

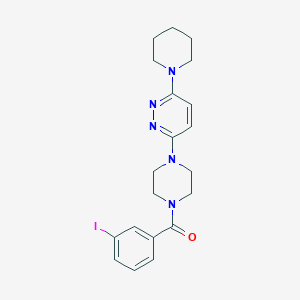

7-Phenyl-5,6,8,9-tetrahydrodibenzo[C,H]xanthylium trifluoromethanesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound is not detailed in the search results .Molecular Structure Analysis

The molecular structure of this compound is not provided in the search results .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the search results .Applications De Recherche Scientifique

Chemical Transformations

- Tetrahydrodibenzacridinium Salts: Tetrahydrodibenzo[c,h]xanthylium salts react with amines to yield tetrahydroacridinium salts, which can be reduced to hexahydroacridines. These compounds undergo thermolysis to produce alkanes and arenes (Katritzky et al., 1984).

pH Probes

- Near-Infrared pH Probes: Diaminodibenzoxanthenium-based compounds, including derivatives of 7-phenyl-5,6,8,9-tetrahydrodibenzo[c,h]xanthylium trifluoromethanesulfonate, have been developed as pH probes for strong acidic conditions. These probes exhibit pH-dependent near-infrared emission (Yan-Hua Zhan et al., 2016).

Organic Synthesis

Julia-Kocienski Olefination

3,5-bis(trifluoromethyl)phenyl sulfones, potentially including derivatives of this compound, are used in the Julia-Kocienski olefination reaction with carbonyl compounds (Alonso et al., 2005).

Polysulfonate Synthesis

Polysulfonates and polysulfonamides can be synthesized from related dibenzo[c,h]xanthene derivatives, with applications in materials science due to their high glass transition temperatures (Wilson & Hamb, 1972).

Electrochemical Studies

- Adsorption Behavior: The adsorption behavior of 7-phenyl-5,6,8,9-tetrahydrodibenzo[c,h]xanthylium ions at the mercury-aqueous interface has been studied, providing insights into electrochemical properties (Garrard & Thomas, 1987).

Advanced Material Development

Thiobenzophenone Adducts

The reaction of thiobenzophenones with certain trifluoromethanesulfonates, potentially including derivatives of 7-phenyl-5,6,8,9-tetrahydrodibenzo[c,h]xanthylium, has led to the formation of novel [4+2] cycloadducts, contributing to advanced material development (Okuma et al., 2000).

C-H Functionalization

Derivatives of this compound may be involved in the enantioselective C-H functionalization of certain compounds, as indicated in studies involving similar molecular structures (Kubiak et al., 2016).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

13-phenyl-2-oxoniapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,17,19,21-nonaene;trifluoromethanesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21O.CHF3O3S/c1-2-10-20(11-3-1)25-23-16-14-18-8-4-6-12-21(18)26(23)28-27-22-13-7-5-9-19(22)15-17-24(25)27;2-1(3,4)8(5,6)7/h1-13H,14-17H2;(H,5,6,7)/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZLXLZZSHJSCLZ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C3=C(C4=CC=CC=C4CC3)[O+]=C2C5=CC=CC=C51)C6=CC=CC=C6.C(F)(F)(F)S(=O)(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H21F3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-1H-benzo[d]imidazol-5-yl butane-1-sulfonate](/img/structure/B2623441.png)

![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(dimethylamino)propyl]oxamide](/img/structure/B2623448.png)

![(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2623450.png)

![N-[2-(3-fluorophenyl)cyclopropyl]-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2623451.png)

![N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazino)ethyl]-3,4,5-triethoxybenzamide](/img/structure/B2623453.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2623455.png)

![Methyl 6-(7-methoxybenzofuran-2-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2623456.png)

![3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonamide](/img/structure/B2623457.png)

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2623461.png)